molecular formula C10H13N3O B1298024 Piperazin-1-yl(pyridin-3-yl)methanone CAS No. 39640-08-9

Piperazin-1-yl(pyridin-3-yl)methanone

Cat. No.: B1298024
CAS No.: 39640-08-9
M. Wt: 191.23 g/mol
InChI Key: VYSFCBZMPSKWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazin-1-yl(pyridin-3-yl)methanone is a heterocyclic compound belonging to the piperazine family. It is a colorless, crystalline solid with a molecular formula of C9H11N3O and a molecular weight of 181.2 g/mol. This compound is a versatile synthetic intermediate used in the pharmaceutical, agrochemical and dye industries.

Scientific Research Applications

Analgesic Potential

Piperazin-1-yl(pyridin-3-yl)methanone derivatives have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds, particularly the derivative compound 26i, demonstrated analgesic effects in models of mechanical hyperalgesia in guinea pigs and rats. The research detailed the design, synthesis, and structure-activity relationship analysis of these derivatives (Tsuno et al., 2017).

Antimicrobial Activity

A study synthesized novel pyridine derivatives, including this compound, and evaluated their antimicrobial activity. These compounds showed variable and modest activity against bacteria and fungi, as confirmed through spectral studies and elemental analysis (Patel, Agravat, & Shaikh, 2011).

Metabolism and Pharmacokinetics

Research on the metabolism, excretion, and pharmacokinetics of dipeptidyl peptidase IV inhibitors, including derivatives of this compound, was conducted. This study detailed the absorption, metabolism, and excretion patterns in rats, dogs, and humans, providing valuable insights for the development of treatments for type 2 diabetes (Sharma et al., 2012).

Anti-HIV Activity

A study on β-carboline derivatives including this compound analogs revealed selective inhibition of the HIV-2 strain. These compounds were evaluated for their anti-HIV activities, demonstrating notable efficacy comparable to existing nucleoside reverse transcriptase inhibitors (Ashok et al., 2015).

Anticancer and Antituberculosis Effects

Compounds derived from this compound were synthesized and tested for anticancer and antituberculosis activities. These derivatives exhibited significant effects in in vitro studies against breast cancer cell lines and strains of Mycobacterium tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Synthesis and Structural Analysis

The synthesis of various this compound derivatives and their structural characterizations have been a focus of research. These studies provide insights into efficient methods for creating heterocycles containing both piperidine and pyridine rings, which are essential for organic synthesis applications (Zhang et al., 2020).

Corrosion Inhibition

A novel organic compound derived from this compound, specifically 4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, was studied as an inhibitor for the prevention of mild steel corrosion in acidic medium. This research highlights the potential of such compounds in corrosion inhibition applications (Singaravelu & Bhadusha, 2022).

Antagonistic Properties

Studies have been conducted on the synthesis and evaluation of small molecule antagonists of various receptors, including G protein-coupled receptors, utilizing this compound derivatives. These compounds showed potent antagonistic properties in functional assays, indicating their potential in therapeutic applications (Romero et al., 2012).

Safety and Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

While specific future directions for the study of Piperazin-1-yl(pyridin-3-yl)methanone are not detailed in the search results, the compound’s involvement in various chemical reactions and its potential biological activity suggest that it may be a subject of future research in medicinal chemistry and drug discovery .

Properties

IUPAC Name

piperazin-1-yl(pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-10(9-2-1-3-12-8-9)13-6-4-11-5-7-13/h1-3,8,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSFCBZMPSKWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354361
Record name (Piperazin-1-yl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39640-08-9
Record name (Piperazin-1-yl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-PYRIDINYLCARBONYL)PIPERAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazin-1-yl(pyridin-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
Piperazin-1-yl(pyridin-3-yl)methanone
Reactant of Route 3
Reactant of Route 3
Piperazin-1-yl(pyridin-3-yl)methanone
Reactant of Route 4
Reactant of Route 4
Piperazin-1-yl(pyridin-3-yl)methanone
Reactant of Route 5
Reactant of Route 5
Piperazin-1-yl(pyridin-3-yl)methanone
Reactant of Route 6
Reactant of Route 6
Piperazin-1-yl(pyridin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.